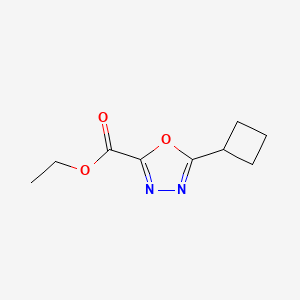

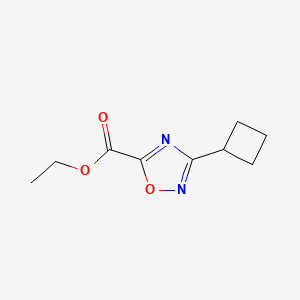

5-环丁基-1,3,4-恶二唑-2-羧酸乙酯

描述

Ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a cyclobutyl group attached to the oxadiazole ring, which may influence its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the cyclization of hydrazides or amines with carbon disulfide or other carbonyl-containing compounds. For example, ethyl 1-aminotetrazole-5-carboxylate can react with hydrazine hydrate to yield a corresponding aminohydrazide, which upon cyclization with carbon disulfide forms a 1,3,4-oxadiazole-5-thiol structure . Similar synthetic strategies could be applied to synthesize ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate, although the specific details of its synthesis are not provided in the given papers.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate has been determined, revealing the coplanarity of the pyran and pyrazole rings and the perpendicular orientation of the phenyl ring . Although the molecular structure of ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is not directly discussed, similar analytical techniques could be used to elucidate its structure.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be quite diverse, with the potential for various chemical transformations. For example, the reaction of 1,3,4-oxadiazole-5-thiol with chloroacetone or ethyl chloroacetate can yield S-acyl derivatives . Additionally, the presence of amino groups in such compounds can facilitate further reactions, such as diazotization or cyclization with formamide to construct more complex heterocyclic systems . The specific chemical reactions involving ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate would depend on its functional groups and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate are influenced by their molecular structure. Factors such as hydrogen bonding, pi-pi stacking interactions, and the presence of electron-withdrawing or electron-donating substituents can affect properties like solubility, melting point, and reactivity. For instance, the crystal structure of a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, is stabilized by intermolecular hydrogen bonds and pi-pi stacking interactions . These interactions are crucial for understanding the compound's behavior in different environments and can be studied using techniques such as Hirshfeld surface analysis and DFT calculations .

科学研究应用

合成技术:

- 韦托索特等人(2017 年)展示了一种制备 5-取代 2-乙氧基-1,3,4-恶二唑的简便方法,该方法可以快速获得各种 3,5-二取代 1,3,4-恶二唑-2(3H)-酮,收率良好至极佳 (韦托索特等人,2017 年)。

- 瓦西里耶夫等人(2016 年)研究了 5-(三氟甲基)-1,3,4-恶二唑-2-羧酸乙酯与三烯丙胺的环加成反应,导致合成八氢-2,7-甲烷呋喃并[3,2-c]吡啶系列的笼状化合物 (瓦西里耶夫等人,2016 年)。

结构分析和修饰:

- 雅科平(2018 年)探索了制备 5-三氯甲基-1,2,4-恶二唑-3-羧酸乙酯衍生物的直接途径。温和的反应条件使能够形成具有潜在生物学相关性的产物 (雅科平,2018 年)。

- 阿卡尔等人(2017 年)合成了 7-甲基-3-[(3-甲基-3-间甲苯基-环丁基]-5-苯基-5H-噻唑并[3,2-α]嘧啶-6-羧酸乙酯,并对其分子结构进行了表征 (阿卡尔等人,2017 年)。

生物活性:

- 贾法里等人(2017 年)合成了 2,5 二取代的 1,3,4-恶二唑衍生物,并评估了它们的抗菌活性,显示出对金黄色葡萄球菌和大肠杆菌的显着抗菌活性 (贾法里等人,2017 年)。

- 汗等人(2012 年)合成了 2-金刚烷基/金刚烷基甲基-5-芳基-1,3,4-恶二唑,并筛选了它们对 HIV-1 和 HIV-2 的抑制活性,一种化合物表现出中等活性 (汗等人,2012 年)。

- 拉吉普特等人(2020 年)制备了恶二唑衍生物,并评估了它们的体内抗炎活性,发现一些化合物具有显着的抗炎作用 (拉吉普特等人,2020 年)。

作用机制

Target of Action

It is known that 1,3,4-oxadiazole compounds often target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cell proliferation and are often targeted in anticancer therapies .

Mode of Action

1,3,4-oxadiazole compounds are known to interact with their targets, leading to changes in the function of these enzymes . This interaction can inhibit the activity of the enzymes, thereby affecting the cellular processes they are involved in .

Biochemical Pathways

Given the targets of 1,3,4-oxadiazole compounds, it can be inferred that the compound may affect pathways related to cell proliferation . The inhibition of enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase can disrupt DNA synthesis and repair, histone deacetylation, DNA topology, telomere maintenance, and nucleotide metabolism respectively .

Pharmacokinetics

The compound’s molecular weight, structure, and other physical properties can influence its absorption, distribution, metabolism, and excretion .

Result of Action

Given the potential targets of 1,3,4-oxadiazole compounds, it can be inferred that the compound may inhibit cell proliferation .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the compound’s action .

属性

IUPAC Name |

ethyl 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-13-9(12)8-11-10-7(14-8)6-4-3-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDKRLJTRVLMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401177187 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclobutyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1402233-03-7 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclobutyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402233-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-cyclobutyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)

![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)

![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)